
Copper(II)ethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) ethoxide, also known as copper diethoxide, is an organometallic compound with the chemical formula Cu(OC₂H₅)₂. It is a blue to blue-green powder that is highly sensitive to moisture and air. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) ethoxide can be synthesized through the reaction of copper(II) acetate with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: In industrial settings, copper(II) ethoxide is produced by reacting copper(II) chloride with sodium ethoxide in ethanol. The reaction is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Copper(II) ethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide.
Reduction: It can be reduced to metallic copper using hydrogen or carbon monoxide.
Substitution: It can react with halides to form copper halides
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halide salts in anhydrous conditions
Major Products Formed:
Oxidation: Copper(II) oxide (CuO).
Reduction: Metallic copper (Cu).
Substitution: Copper halides (e.g., CuCl₂, CuBr₂).
Scientific Research Applications
Copper(II) ethoxide is utilized in various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a component in medical imaging agents.
Industry: Employed in the production of copper-based coatings and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of copper(II) ethoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, promoting catalytic activities. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Copper(I) ethoxide (CuOC₂H₅): Similar in structure but with copper in the +1 oxidation state.
Copper(II) acetate (Cu(OAc)₂): Another copper(II) compound used in similar applications.
Copper(II) chloride (CuCl₂): A common copper(II) salt with different reactivity and applications
Uniqueness: Copper(II) ethoxide is unique due to its specific reactivity with organic substrates and its ability to act as a catalyst in various organic transformations. Its sensitivity to moisture and air also distinguishes it from other copper compounds, requiring special handling and storage conditions .
Properties
Molecular Formula |
C4H12CuO2 |
|---|---|
Molecular Weight |
155.68 g/mol |
IUPAC Name |
copper;ethanol |
InChI |
InChI=1S/2C2H6O.Cu/c2*1-2-3;/h2*3H,2H2,1H3; |
InChI Key |
UUDQUXWIZNNGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.[Cu] |
physical_description |
Blue powder with an alcoholic odor; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
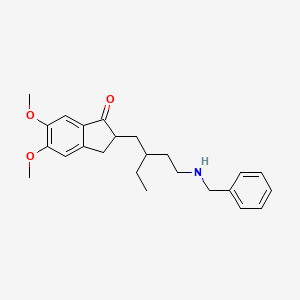
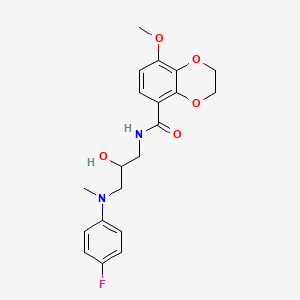
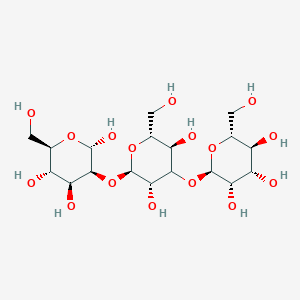
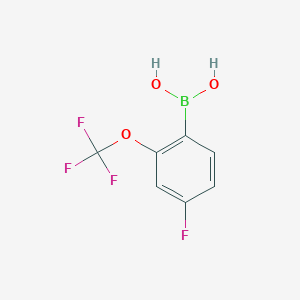
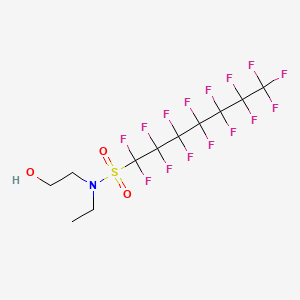
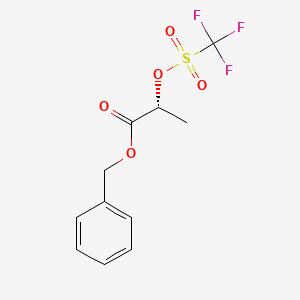
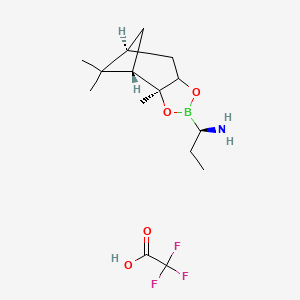
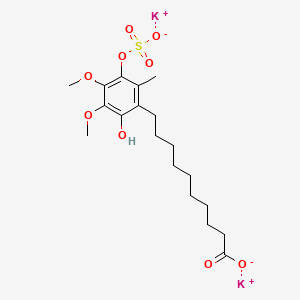
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)
